molecular formula C6H4N4O2 B6225758 [1,2,4]triazolo[1,5-b]pyridazine-6-carboxylic acid CAS No. 2770359-37-8

[1,2,4]triazolo[1,5-b]pyridazine-6-carboxylic acid

Cat. No.: B6225758
CAS No.: 2770359-37-8
M. Wt: 164.1
InChI Key:
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Description

[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid: is a heterocyclic compound that features a fused triazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically involves optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This may include continuous flow processes and the use of less toxic reagents to improve safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include hydrogen peroxide and iodine.

      Conditions: Mild to moderate temperatures, often in the presence of catalysts.

      Products: Oxidized derivatives of the triazolo-pyridazine scaffold.

  • Reduction:

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out in anhydrous solvents at low temperatures.

      Products: Reduced forms of the compound, potentially altering the functional groups on the ring system.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Room temperature to moderate heating, often in the presence of a base.

      Products: Halogenated derivatives which can be further functionalized.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

  • Investigated for its antimicrobial properties against various bacterial and fungal strains.
  • Studied for its potential anti-inflammatory effects in cellular models.

Medicine:

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

  • [1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
  • Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a versatile compound in both synthetic and medicinal chemistry.

Properties

CAS No.

2770359-37-8

Molecular Formula

C6H4N4O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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